N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide
Description
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide (CAS 305854-79-9) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methyl group bearing both a diphenylphosphoryl moiety and a 4-fluorophenyl group. This compound is synthesized via multi-step organic reactions, as inferred from related compounds in the evidence (e.g., pyrimidine-based analogs in –13). Its molecular weight, calculated from the formula, is approximately 503.5 g/mol.
Properties
CAS No. |
305854-79-9 |
|---|---|
Molecular Formula |
C25H21FNO3PS |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[diphenylphosphoryl-(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H21FNO3PS/c26-21-18-16-20(17-19-21)25(27-32(29,30)24-14-8-3-9-15-24)31(28,22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,25,27H |
InChI Key |
FZMIDGFBSKQYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diphenylphosphine oxide with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with benzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This binding can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Simpler Sulfonamides with 4-Fluorophenyl Groups
- N-(4-Fluorophenyl)benzenesulfonamide: This simpler analog lacks the diphenylphosphoryl and methyl groups.
- 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14): This derivative incorporates a pyrimidine ring, enhancing cytotoxicity in lung cancer cells (IC₅₀ < 50 μM) via G2/M cell cycle arrest. The pyrimidine group likely improves cellular uptake or target binding compared to the parent sulfonamide.
(b) Sulfonamides with Phosphorus-Containing Groups
- N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS 289042-10-0) : This pyrimidine-based analog shares the diphenylphosphoryl group but positions it on a methyl-pyrimidine scaffold. The structural divergence may influence solubility and kinase inhibition profiles, though specific data are unavailable.
- Phenyl (4-Sulfamoylphenyl) Phenylphosphonate (9): A phosphonate analog with a sulfonamide group.
(c) Chromene- and Furan-Modified Sulfonamides
- N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(4-fluorophenyl)benzenesulfonamide (7a) : This compound replaces the diphenylphosphoryl group with a chromene moiety. Its 61% synthetic yield and distinct NMR profile (δ 1.39 ppm for methyl groups) highlight the impact of bulky substituents on reaction efficiency.
- N-(3-(4-Fluorophenyl)prop-2-yn-1-yl)-4-methyl-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide (1g) : Features a propargyl chain and furan group, achieving 86% yield and a lower melting point (86–88°C), suggesting enhanced flexibility and reduced crystallinity compared to the target compound.
Physicochemical Properties
Table 1: Comparison of Key Properties
Biological Activity
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide, commonly referred to by its CAS number 305854-79-9, is a compound with potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H21FNO3PS, with a molecular weight of 465.48 g/mol. The compound features a diphenylphosphoryl group and a benzenesulfonamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 305854-79-9 |
| Molecular Formula | C25H21FNO3PS |
| Molecular Weight | 465.48 g/mol |
This compound has been investigated for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases including Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the production of exosomes that contribute to pathological processes in the brain .
Inhibition of nSMase2
The inhibition of nSMase2 by this compound suggests a mechanism whereby it could potentially mitigate the release of ceramide-rich exosomes, which are known to play a role in cellular signaling and neurodegeneration. The structure-activity relationship (SAR) studies indicate that modifications to the diphenylphosphoryl group can enhance potency against nSMase2 .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits significant biological activity through its role as an nSMase2 inhibitor. The therapeutic implications include:
- Neuroprotection : By reducing exosome release, it may protect neuronal cells from degeneration.
- Potential Treatment for Alzheimer's Disease : Given its mechanism, it could serve as a candidate for treating Alzheimer's or other neurodegenerative disorders linked to sphingomyelin metabolism.
Case Studies and Research Findings
- Study on nSMase2 Inhibition : In vivo studies demonstrated that administration of this compound resulted in decreased nSMase2 activity in mouse models, correlating with reduced exosomal release and improved cognitive function .
- Pharmacokinetics : Research highlighted favorable pharmacokinetic properties such as oral bioavailability and brain penetration, which are critical for central nervous system-targeting therapeutics .
- Comparative Analysis : A comparative study with other known nSMase2 inhibitors showed that this compound had superior activity profiles, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
